Magl-IN-16
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Overview
Description
Magl-IN-16 is a selective and reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid. The compound has shown potential in increasing the levels of 2-AG and exhibits antidepressant effects in mouse models of depression caused by chronic restraint stress .
Preparation Methods
The synthetic routes and reaction conditions for Magl-IN-16 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Magl-IN-16 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Magl-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on 2-AG metabolism.
Biology: Investigated for its role in modulating endocannabinoid signaling pathways and its potential therapeutic effects.
Medicine: Explored for its antidepressant effects and potential use in treating neurological and neurodegenerative diseases.
Mechanism of Action
Magl-IN-16 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby increasing the levels of 2-arachidonoylglycerol. This inhibition leads to a decrease in the hydrolysis of 2-AG into arachidonic acid and glycerol. The molecular targets and pathways involved include the endocannabinoid system, where 2-AG acts as an agonist for cannabinoid receptors 1 and 2 (CB1R and CB2R). The inhibition of MAGL by this compound results in neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Magl-IN-16 is unique compared to other similar compounds due to its high selectivity and reversible inhibition of monoacylglycerol lipase. Similar compounds include:
JZL184: An irreversible MAGL inhibitor with different pharmacokinetic properties.
KML29: Another selective MAGL inhibitor with distinct chemical structure and potency.
SAR127303: A reversible MAGL inhibitor with potential therapeutic applications in pain and inflammation.
This compound stands out due to its reversible inhibition and specific effects on 2-AG levels, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21ClN4O2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
7-[4-[5-(4-chlorophenyl)pyridin-2-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-7-3-17(4-8-21)20-5-9-23(27-16-20)29-11-13-30(14-12-29)25(32)19-2-1-18-6-10-24(31)28-22(18)15-19/h1-10,15-16H,11-14H2,(H,28,31) |
InChI Key |
PYHXAEHINZRSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)C=CC(=O)N5 |
Origin of Product |
United States |
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